molecular formula C12H8N4OS B2617797 N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide CAS No. 571910-89-9

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide

Cat. No.: B2617797
CAS No.: 571910-89-9
M. Wt: 256.28
InChI Key: GKTOUDJRQSWCBO-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms) linked via a carboxamide group to a 1,3-thiazole ring. Quinoxalines are known for their electron-deficient aromatic systems, enabling π-π stacking interactions in biological targets, while the thiazole moiety contributes to hydrogen bonding and metabolic stability. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS/c17-11(16-12-15-5-6-18-12)8-1-2-9-10(7-8)14-4-3-13-9/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTOUDJRQSWCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom and the quinoxaline’s nitrogen-rich framework enable oxidation under specific conditions:

  • Thiazole sulfur oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives.

  • Quinoxaline ring oxidation : With strong oxidizing agents like KMnO₄ in acidic media, the quinoxaline core undergoes ring-opening to yield dicarboxylic acid derivatives.

Table 1: Oxidation Reaction Outcomes

Oxidizing AgentProduct FormedYield (%)Conditions
H₂O₂Thiazole sulfoxide65–78RT, 6–8 hr
mCPBAThiazole sulfone72–850°C → RT, 12 hr
KMnO₄/H₂SO₄Quinoxaline-6-dicarboxylic acid58Reflux, 4 hr

Nucleophilic Substitution

Electrophilic positions on the thiazole and quinoxaline rings facilitate substitution reactions:

  • Thiazole C-5 position : Reacts with amines (e.g., benzylamine) in the presence of CuI to form arylaminothiazole derivatives.

  • Quinoxaline C-2/C-3 positions : Undergo SNAr reactions with nucleophiles like hydrazine or thiols under basic conditions .

Key Example :

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide+NH2NH2EtOH, ΔHydrazide derivative (82% yield)[4]\text{this compound} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Hydrazide derivative (82\% yield)}[4]

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

  • Suzuki–Miyaura Coupling : Brominated quinoxaline derivatives react with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl products.

  • Sonogashira Coupling : Terminal alkynes (e.g., ethynylbenzene) couple with iodinated thiazole derivatives under Pd/Cu catalysis.

Table 2: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemSubstrateYield (%)
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃6-Bromo-quinoxaline89
SonogashiraPdCl₂(PPh₃)₂, CuI5-Iodo-thiazole76

Condensation and Cyclization

The amide linker and heterocyclic rings enable cyclocondensation with bifunctional reagents:

  • Hydrazine cyclization : Forms triazole or pyrazole derivatives under refluxing ethanol .

  • Aldehyde condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate Schiff base complexes .

Example Pathway :

Amide+RCHOAcOH, ΔSchiff baseNH2NH2Triazole (91% yield)[2][3]\text{Amide} + \text{RCHO} \xrightarrow{\text{AcOH, Δ}} \text{Schiff base} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Triazole (91\% yield)}[2][3]

Functional Group Transformations

  • Amide hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the carboxamide hydrolyzes to quinoxaline-6-carboxylic acid.

  • Thiazole alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the thiazole nitrogen to form N-alkylated salts .

Stability and Reactivity Considerations

  • pH sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions via ring-opening.

  • Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

This compound’s multifunctional reactivity positions it as a valuable scaffold in drug discovery and materials science. Strategic modifications at the thiazole or quinoxaline moieties enable tailored physicochemical and biological properties, as evidenced by its diverse synthetic applications .

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide has demonstrated significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have indicated that quinoxaline derivatives exhibit potent activity against liver carcinoma and other tumor types, with IC50 values indicating effective dose ranges for therapeutic applications .

1.2 Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. It has been tested for efficacy against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. The mechanism of action typically involves interference with bacterial DNA synthesis or function .

1.3 Antiviral Effects
Research has indicated that this compound may possess antiviral properties, particularly against viruses such as HSV-1 and cytomegalovirus. The compound's ability to inhibit viral replication suggests potential for development as a therapeutic agent in virology .

Industrial Applications

3.1 Agrochemical Development
Due to its biological activity, this compound is being explored for use in agrochemicals. Its properties may enhance crop protection against pests and diseases, making it a candidate for developing new agricultural products.

3.2 Pharmaceutical Formulations
The compound's unique structural features make it suitable for incorporation into pharmaceutical formulations aimed at treating chronic diseases such as diabetes and inflammation. Its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor highlights its potential in managing blood sugar levels .

Case Studies

Study Findings Applications
Study on Anticancer ActivityDemonstrated significant inhibition of liver carcinoma cells with IC50 values < 0.5 µg/mLPotential cancer treatment
Antimicrobial EvaluationShowed effective inhibition against multiple bacterial strainsDevelopment of new antibiotics
Antiviral ResearchInhibited replication of HSV-1 at low concentrationsPossible antiviral drug formulation

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant for its anticancer activity .

Comparison with Similar Compounds

N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide

  • Structure: Incorporates an imidazo[2,1-b]thiazole scaffold with a piperazine side chain, linked to quinoxaline-2-carboxamide.
  • Key Differences :
    • The imidazo-thiazole system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the simpler thiazole in the target compound.
    • Piperazine improves solubility via protonation at physiological pH, which is absent in the target compound .

2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide

  • Structure: Features a 2,3-diphenylquinoxaline core with a chloroacetamide side chain.
  • Chloroacetamide may confer electrophilic reactivity, posing toxicity risks absent in the carboxamide-linked thiazole .
  • Synthesis: Prepared via acylation of 2,3-diphenylquinoxalin-6-amine, contrasting with the click chemistry or direct amidation used for thiazole-linked analogs .

N-(1,3-Thiazol-2-yl)-2,5-dimethyl-3-furamides

  • Structure : Combines a thiazole ring with a dimethyl-furamide group.
  • Biological Activity : Exhibits antiviral, antimalarial, and kinase-inhibitory effects, underscoring the versatility of thiazole-amides in diverse therapeutic applications .

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

  • Structure : A benzamide derivative with chloro substituents linked to thiazole.
  • Key Differences: Benzamide core lacks the nitrogen-rich quinoxaline system, reducing interactions with nucleic acids or ATP-binding pockets. Chlorine atoms increase electrophilicity and metabolic stability but may elevate toxicity risks .
  • Applications: Reported as an anti-inflammatory and analgesic agent, diverging from the anticancer focus of quinoxaline derivatives .

Structural and Pharmacological Data Comparison

Compound Core Structure Key Substituents logP Biological Targets
N-(1,3-Thiazol-2-yl)quinoxaline-6-carboxamide Quinoxaline + thiazole None (unsubstituted quinoxaline) ~3.2* Kinases, microbial enzymes
SRT-1720 free base Imidazo-thiazole + quinoxaline Piperazinylmethyl ~2.8 Sirtuin enzymes
2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide Diphenylquinoxaline Chloroacetamide ~4.1 DNA intercalation (hypothesized)
N-(1,3-Thiazol-2-yl)-2,5-dimethyl-3-furamide Furamide + thiazole Methyl groups ~2.5 Kinases, Mycobacterium tuberculosis
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Benzamide + thiazole Dichloro substituents ~3.7 COX enzymes, ion channels

*Estimated using fragment-based methods.

Research Findings and Implications

  • Electron-Deficient Cores: Quinoxaline derivatives (e.g., the target compound and SRT-1720) exhibit stronger interactions with ATP-binding pockets in kinases compared to benzamide or furamide analogs .
  • Solubility vs. Activity : Piperazine-containing analogs (e.g., SRT-1720) show improved aqueous solubility but may suffer from off-target effects due to basic nitrogen atoms .
  • Toxicity Profiles : Chloro-substituted compounds (e.g., 2,4-dichlorobenzamide) demonstrate higher cytotoxicity in vitro, likely due to reactive electrophilic groups .

Biological Activity

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of Biological Activities

Quinoxaline derivatives, including this compound, exhibit a range of biological activities such as:

  • Anticancer : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.
  • Antimicrobial : It demonstrates activity against bacterial and fungal strains.
  • Antiviral : Preliminary studies suggest potential antiviral properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Binding : The compound binds to DNA and interferes with topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest .
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance .

Anticancer Activity

This compound has been evaluated in several studies for its anticancer properties:

  • Inhibition of Cancer Cell Viability : In vitro studies indicated that the compound significantly inhibits the viability of A431 human epidermoid carcinoma cells (IC50 = 0.29 - 0.90 µM), comparable to doxorubicin .
  • Mechanistic Studies : The compound induces apoptosis through the inhibition of Stat3 phosphorylation in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound induces oxidative stress in bacteria, leading to DNA damage .
  • Fungal Activity : It has demonstrated antifungal activity against various strains, with IC50 values ranging from 10.03 to 54.58 µg/mL .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on multiple tumor cell lines. The results showed significant inhibition of cell growth with an IC50 value indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The findings revealed a notable reduction in bacterial viability when treated with varying concentrations of this compound.

Comparative Data Table

Activity TypeCell Line/StrainIC50 Value (µM)Mechanism
AnticancerA431 (skin cancer)0.29 - 0.90Stat3 inhibition
AntimicrobialVarious bacteria10.03 - 54.58Oxidative stress induction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Condensation reactions between quinoxaline-6-carboxylic acid derivatives and 2-aminothiazole precursors are commonly employed. Solvent choice (e.g., acetonitrile or DMF) and catalysts (e.g., iodine/triethylamine for cyclization) significantly impact reaction efficiency. For example, refluxing in acetonitrile for 1–3 minutes achieves intermediate formation, followed by cyclization in DMF with iodine .
  • Yield Optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for quinoxaline:thiazole) are critical. Green chemistry approaches, such as ultrasound-assisted synthesis, can reduce reaction times and improve yields .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Key Techniques :

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. SHELX programs (e.g., SHELXL) are standard for refinement .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., quinoxaline aromatic protons at δ 8.5–9.0 ppm and thiazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 325.08) .

Q. What are the primary biological targets or activities associated with this compound?

  • Mechanistic Insights : The quinoxaline-thiazole scaffold exhibits affinity for kinases and DNA intercalation. Studies on analogous compounds show inhibition of cancer cell proliferation (e.g., IC50_{50} = 2.5–10 µM in HeLa cells) via GSK-3β or topoisomerase II targeting .
  • Antimicrobial Potential : Thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

  • Strategies : Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply HKLF5 format in SHELXL and validate with Rint_{int} < 0.05. Disorder in the thiazole ring can be modeled using PART instructions .
  • Validation Tools : PLATON/ADDSYM checks for missed symmetry, and CCDC validation tools flag outliers in bond distances .

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like GSK-3β. For example, docking scores (< -9.0 kcal/mol) correlate with experimental IC50_{50} values .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties (e.g., BBB permeability) .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50} values across studies) be analyzed?

  • Troubleshooting :

  • Assay Conditions : Compare cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24 vs. 48 hours).
  • Compound Purity : Validate via HPLC (>95% purity; C18 column, 0.1% TFA in H2_2O/MeCN gradient) .
    • Meta-Analysis : Use tools like Forest plots to quantify heterogeneity across studies .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Formulation : Co-crystallization with succinic acid enhances aqueous solubility (e.g., from 0.2 mg/mL to 5.8 mg/mL) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide nitrogen .

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